1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-B-D-galactopyranose
Description
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-galactopyranose (CAS: 84278-00-2) is a critical synthetic intermediate in glycobiology and carbohydrate chemistry. Its molecular formula is C₁₄H₁₉N₃O₉, with a molecular weight of 373.32 g/mol . The compound features an azido group (-N₃) at the C2 position, replacing the hydroxyl group in native galactose, and four acetyl protecting groups at the 1,3,4,6-positions. This configuration enhances its stability and reactivity in glycosylation reactions, particularly in click chemistry applications via azide-alkyne cycloaddition .
It is supplied as a research-grade compound (e.g., GLPBIO Catalog No. GB52694) with strict storage guidelines: solutions in DMSO should be stored at -80°C (6 months) or -20°C (1 month) to prevent degradation . Solubility in organic solvents like dichloromethane (CH₂Cl₂) and dimethyl sulfoxide (DMSO) facilitates its use in synthetic workflows .
Properties
IUPAC Name |
[(2R,3R,4R,5R,6S)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHBQJLEHAMKJ-RKQHYHRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure and Optimization
The synthesis begins with D-galactosamine hydrochloride, which undergoes diazotransfer in a biphasic system (dichloromethane/water) using NFBSA. Key steps include:
-
Activation : NFBSA is generated in situ by reacting nonafluorobutanesulfonyl fluoride with sodium azide in methanol.
-
Reaction : The galactosamine derivative is treated with NFBSA and pyridine at 20°C for 24 hours, followed by acetylation using acetic anhydride and 4-dimethylaminopyridine (DMAP).
-
Workup : Ethyl acetate extraction and column chromatography (hexane/ethyl acetate) yield the title compound with 64% efficiency .
Advantages and Limitations
-
Safety : NFBSA exhibits higher thermal stability (boiling point: 100°C) and reduced sensitivity to impact compared to TfN₃.
-
Yield : Consistent yields (60–70%) make this method scalable for industrial applications.
-
Stereoselectivity : The β-anomer predominates due to the anomeric effect stabilized by acetyl groups.
Azido-Phenylselenylation of Protected Glycals
This two-step approach converts glycals into 2-azido-2-deoxygalactopyranose derivatives via regioselective azido-phenylselenylation, followed by hydrolysis and acetylation.
Azido-Phenylselenylation
Protected D-galactal (e.g., 3,4,6-tri-O-acetyl-D-galactal) reacts with trimethylsilyl azide (TMSN₃) and N-phenylselenophthalimide (N-PSP) in dichloromethane under tetra-n-butylammonium fluoride (TBAF) catalysis. The reaction proceeds at room temperature for 48 hours, yielding phenyl 2-azido-2-deoxy-1-seleno-α-D-galactopyranoside with 75% efficiency .
Hydrolysis and Acetylation
The selenoglycoside intermediate undergoes acid-catalyzed hydrolysis (e.g., HCl in THF/water) to remove the phenylselenyl group, followed by peracetylation with acetic anhydride and DMAP. Final purification via silica gel chromatography affords the target compound in 68% overall yield .
Key Observations
-
Regioselectivity : Exclusive formation of the galacto isomer avoids gluco-manno byproducts.
-
Compatibility : TBAF facilitates reactions with benzyl, acetyl, and silyl protecting groups.
Azidonitration Followed by Acetylation
Azidonitration of glycals offers an alternative route, though it is less favored due to lower stereocontrol.
Reaction Protocol
-
Azidonitration : D-Galactal reacts with ceric ammonium nitrate (CAN) and sodium azide in acetonitrile/water, producing a 2-azido-2-deoxygalactose nitrate intermediate.
-
Reduction and Acetylation : The nitrate group is reduced (e.g., with Zn/HOAc), and the resultant amine is acetylated using acetic anhydride.
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The acetyl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Acetic anhydride and pyridine for acetylation; other reagents may include triflic azide for azide introduction.
Major Products Formed
Reduction: 2-amino-2-deoxy-D-galactose derivatives.
Substitution: Various protected or functionalized galactose derivatives depending on the substituents used.
Scientific Research Applications
Synthetic Intermediate in Oligosaccharide Synthesis
One of the primary applications of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-B-D-galactopyranose is as a synthetic intermediate for the preparation of d-galactosamine-containing oligosaccharides. These oligosaccharides are crucial for studying glycoproteins and glycolipids involved in cell signaling and recognition processes. The azido group allows for further functionalization through click chemistry, enabling the creation of diverse glycosylated compounds.
Case Study:
A study highlighted the synthesis of various oligosaccharides using this compound as a precursor. This method demonstrated high efficiency and selectivity in forming glycosidic bonds under mild conditions .
Development of Glycoconjugates
The compound is also utilized in the development of glycoconjugates for vaccine formulations. Glycoconjugates can enhance immunogenicity by presenting carbohydrate antigens to the immune system effectively.
Case Study:
Research has shown that attaching oligosaccharides derived from this compound to protein carriers significantly improved antibody responses in animal models . This application is particularly relevant in designing vaccines against bacterial pathogens.
Biochemical Probes
This compound serves as a biochemical probe for studying carbohydrate-protein interactions. The azido group can be used for labeling and tracking glycoproteins in biological systems.
Case Study:
In one study, researchers utilized this compound to label glycoproteins on cell surfaces. The azido group facilitated the attachment of fluorescent tags through click chemistry, allowing real-time visualization of glycoprotein dynamics in live cells .
Drug Development
The compound’s structural features make it a candidate for drug development targeting specific carbohydrate-binding proteins (lectins). Modifying its structure can lead to the creation of inhibitors that block these interactions.
Case Study:
A recent investigation explored the potential of derivatives of this compound in inhibiting lectin activity associated with cancer metastasis. The findings indicated promising results in reducing cell adhesion and migration in vitro .
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-B-D-galactopyranose involves its ability to participate in glycosylation reactions. The azido group can be converted to an amine group, which can then form glycosidic bonds with other molecules. This property makes it valuable in the synthesis of glycoproteins and other glycoconjugates .
Comparison with Similar Compounds
Key Observations :
- The azido group enables bioorthogonal reactions (e.g., with alkynes), making the target compound indispensable in labeling and conjugation .
- Acetamido derivatives (e.g., CAS 3006-60-8) are preferred for stable glycosidic bond formation but lack click chemistry utility .
- Iodo-substituted analogs serve as versatile precursors for further functionalization but require additional synthetic steps to introduce desired groups .
Stereochemical and Backbone Modifications
Key Observations :
- Galactose vs. Glucose: The axial C4-OH in galactopyranose derivatives (vs. equatorial in glucopyranose) influences enzyme recognition and binding affinity in biological systems .
- Lyxo-configuration: Altered stereochemistry (e.g., lyxo-hexopyranose) reduces synthetic efficiency and complicates anomer separation .
Protecting Group Variations
Biological Activity
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-galactopyranose is a synthetic derivative of galactose that has garnered interest in various biological applications due to its unique structural properties. This compound is characterized by the presence of an azido group and multiple acetyl groups, which influence its biological activity, particularly in the context of glycosylation and cellular uptake.
- Molecular Formula : C₁₄H₁₉N₃O₉
- Molecular Weight : 373.32 g/mol
- Melting Point : 113–114 °C
- Solubility : Slightly soluble in chloroform and ethyl acetate
Anticancer Properties
Recent studies have demonstrated that derivatives of azido sugars can exhibit significant anticancer activity. For instance, a study indicated that 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose showed improved cytotoxicity against various cancer cell lines compared to its non-acetylated counterparts. The mechanism of action appears to be related to enhanced membrane permeability and selective targeting of glucose transporters (GLUT) in neoplastic cells .
Table 1: Cytotoxicity of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1,3,4,6-Tetra-O-acetyl-2-azido... | MCF-7 | 12.5 | GLUT-mediated uptake |
| HCT-116 | 10.0 | Induction of apoptosis | |
| NHDF-Neo | >50 | Reduced toxicity to normal cells |
Glycosylation Effects
The compound has been shown to affect nucleotide-sugar levels significantly within cells. For example, the addition of azido sugars like this one can depress UDP-HexNAc levels while elevating UDP-GalNAc and UDP-GlcNAc levels. These changes suggest that azido sugars can modulate glycosylation processes within the Golgi apparatus without severely disrupting cellular functions .
Case Studies
- Study on Apoptosis Induction : In a controlled experiment involving human colon cancer cells (HCT-116), treatment with 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose resulted in a significant increase in apoptotic cells (up to 87% after 24 hours). This study highlights the compound's potential as a therapeutic agent in cancer treatment by promoting programmed cell death in malignant cells while sparing normal fibroblast cells .
- Glycoconjugate Formation : The compound has also been explored for its ability to form glycoconjugates with quinoline derivatives. These glycoconjugates exhibited enhanced affinity for GLUT transporters and showed lower cytotoxicity compared to other derivatives with different substitutions. This suggests that the structural modifications provided by the azido group may facilitate better targeting and reduced side effects .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-galactopyranose?
- Methodology : Synthesis typically involves regioselective acetylation and azide substitution. Critical steps include:
- Protecting group strategy : Sequential acetylation at positions 1,3,4,6 while maintaining the azide at C2 .
- Azide introduction : Use of NaN₃ or diazotransfer reagents under anhydrous conditions to avoid hydrolysis of acetyl groups .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) to isolate the β-anomer, confirmed by -NMR coupling constants () .
- Data Table :
| Reaction Step | Key Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acetylation | Ac₂O, DMAP, pyridine, 0°C → RT | 85–92 | |
| Azidation | NaN₃, DMF, 60°C, 12 h | 70–78 |
Q. How is this compound utilized in click chemistry for glycoconjugate synthesis?
- Mechanistic Insight : The C2 azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynylated biomolecules (e.g., proteins, lipids).
- Reaction Setup : Use CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), in t-BuOH/H₂O (1:1) at 25°C for 1–2 h .
- Critical Note : Acetyl groups must remain intact during CuAAC; verify via -NMR (absence of δ ~170 ppm shifts) .
Q. What analytical methods validate the structural integrity of this compound?
- Spectroscopic Techniques :
- NMR : -NMR (δ 5.3–5.5 ppm for acetylated anomeric protons; δ 3.2–3.5 ppm for azide proton) .
- Mass Spectrometry : ESI-MS (m/z calculated for C₁₄H₂₀N₃O₉: 398.12; observed: 398.09) .
Advanced Research Questions
Q. How do competing glycosylation pathways affect the stereochemical outcome when using this compound as a donor?
- Mechanistic Challenge : The acetyl group at C3 can participate in neighboring-group participation (NGP), influencing α/β-selectivity.
- Experimental Design : Compare glycosylation reactions using:
- Promoter : TMSOTf (β-selective) vs. NIS/AgOTf (α-selective) .
- Solvent : Dichloromethane (favors β) vs. acetonitrile (favors α) .
- Data Contradiction : Some studies report unexpected α-selectivity due to steric hindrance from the C2 azide .
Q. What strategies resolve low yields in oligosaccharide synthesis using this donor?
- Troubleshooting :
- Activation Efficiency : Preactivate the donor with TMSOTf (0.1 eq.) for 10 min before adding the acceptor .
- Side Reactions : Monitor for azide reduction (e.g., Staudinger reaction) using TLC (Rf shift from 0.6 to 0.3 in EtOAc/hexane) .
Q. How can conflicting NMR data for acetylated derivatives be reconciled across studies?
- Analysis : Variations in δ 2.0–2.1 ppm (acetyl protons) may arise from:
- Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts due to hydrogen bonding .
- Crystallinity : Amorphous vs. crystalline samples yield different splitting patterns .
- Resolution : Use DEPT-135 NMR to distinguish CH₃ (acetyl) from CH₂/CH signals .
Critical Notes
- Stereochemical Purity : Always confirm anomeric configuration via NOESY (β-anomer shows H1–H3 correlation) .
- Safety : The C2 azide is thermally stable but may decompose under prolonged UV exposure; store at –20°C in amber vials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
